molecular formula C16H12N2O B5707655 2-[(2-Ethoxynaphthalen-1-yl)methylidene]propanedinitrile

2-[(2-Ethoxynaphthalen-1-yl)methylidene]propanedinitrile

Cat. No.: B5707655
M. Wt: 248.28 g/mol
InChI Key: XHSUZJSVXSWMNA-UHFFFAOYSA-N
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Description

2-[(2-Ethoxynaphthalen-1-yl)methylidene]propanedinitrile is an organic compound with a complex structure that includes a naphthalene ring substituted with an ethoxy group and a methylene-propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethoxynaphthalen-1-yl)methylidene]propanedinitrile typically involves the reaction of 2-ethoxy-1-naphthaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxynaphthalen-1-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups, depending on the reducing agent used.

    Substitution: The ethoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amines or other reduced forms of the nitrile groups.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-[(2-Ethoxynaphthalen-1-yl)methylidene]propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxynaphthalen-1-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Ethoxynaphthalen-1-yl)methylidene]propanedinitrile is unique due to its specific substitution pattern on the naphthalene ring and the presence of the propanedinitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(2-ethoxynaphthalen-1-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c1-2-19-16-8-7-13-5-3-4-6-14(13)15(16)9-12(10-17)11-18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSUZJSVXSWMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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